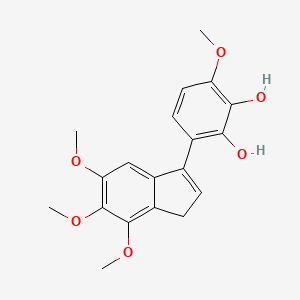
3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol is a complex organic compound characterized by the presence of multiple methoxy groups and a benzene-1,2-diol structure. This compound is part of the broader class of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe final step involves the hydroxylation of the benzene ring to form the diol structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its methoxy groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar in structure but lacks the methoxy and indene groups.
Resorcinol (benzene-1,3-diol): Another dihydroxybenzene isomer with different hydroxyl group positions.
Hydroquinone (benzene-1,4-diol): A para-isomer of dihydroxybenzene with distinct chemical properties.
Uniqueness
3-Methoxy-6-(5,6,7-trimethoxy-1H-inden-3-yl)benzene-1,2-diol is unique due to its combination of methoxy and indene groups, which confer specific chemical reactivity and potential biological activities not observed in simpler dihydroxybenzenes .
Properties
CAS No. |
917591-58-3 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-methoxy-6-(4,5,6-trimethoxy-3H-inden-1-yl)benzene-1,2-diol |
InChI |
InChI=1S/C19H20O6/c1-22-14-8-7-11(16(20)17(14)21)10-5-6-12-13(10)9-15(23-2)19(25-4)18(12)24-3/h5,7-9,20-21H,6H2,1-4H3 |
InChI Key |
XKTWTAFQNMUSDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CCC3=C(C(=C(C=C32)OC)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















